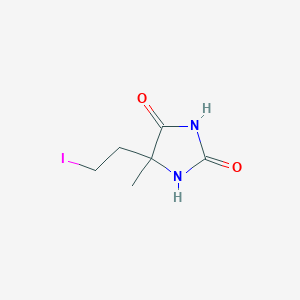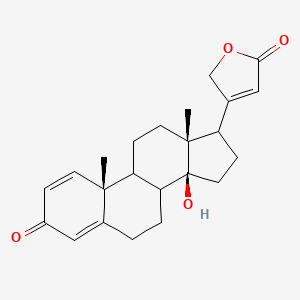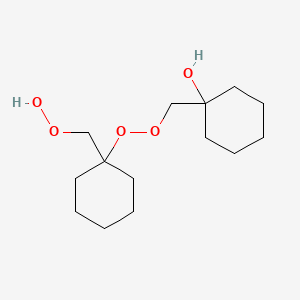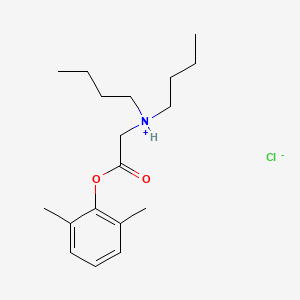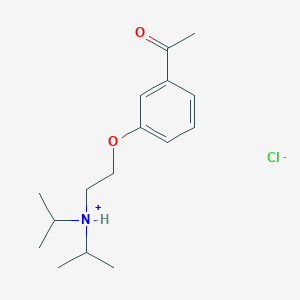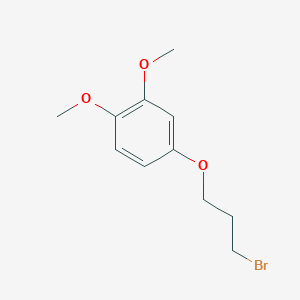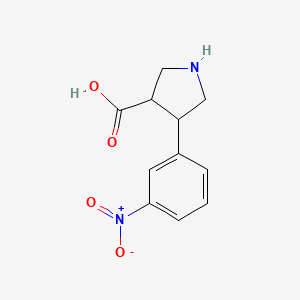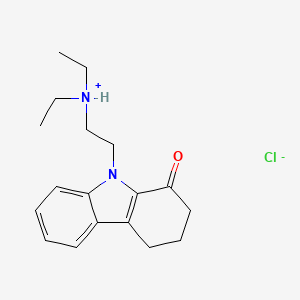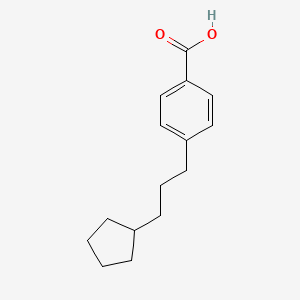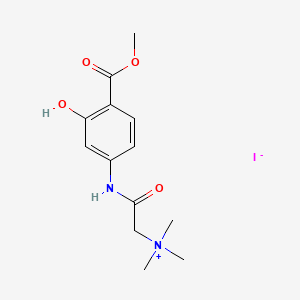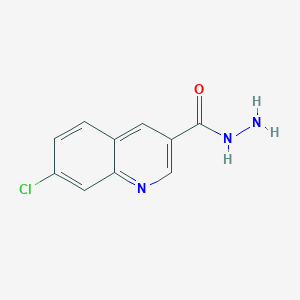
7-Chloroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with 7-chloroquinoline.
Hydrazide Formation: The carboxylic acid group on the quinoline ring is converted to a carbohydrazide group through a reaction with hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: It is investigated for potential therapeutic uses, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 7-Chloroquinoline-3-carbohydrazide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application, but generally, it involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
Comparación Con Compuestos Similares
2-Chloroquinoline-3-carbaldehyde
7-Chloroquinoline-3-carboxylate
7-Chloroquinoline
Uniqueness: 7-Chloroquinoline-3-carbohydrazide is unique due to its carbohydrazide group, which imparts different chemical reactivity and biological activity compared to other quinoline derivatives. This group enhances its potential for forming hydrogen bonds, which can be crucial for biological interactions.
Propiedades
Fórmula molecular |
C10H8ClN3O |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
7-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-6-3-7(10(15)14-12)5-13-9(6)4-8/h1-5H,12H2,(H,14,15) |
Clave InChI |
IHUXSOZRBCPDMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



